In Vivo Anti-Edematous Efficacy: Bisabolol Oxide-Rich Matricaria Oil (ED50 = 42.4 mg/kg) vs. Carrageenan-Induced Inflammation
In a rat model of carrageenan-induced paw edema, a standardized matricaria oil characterized by a high content of bisabolol oxide B (25.5%) and bisabolol oxide A (21.5%) demonstrated significant, dose-dependent antiedematous activity. The median effective dose (ED50) for reducing edema was 42.4 ± 0.2 mg/kg [1]. While this study evaluated a bisabolol oxide-rich oil rather than the isolated compound, the predominant presence of bisabolol oxide B (25.5%) establishes its contribution to the observed in vivo efficacy. This provides a quantitative benchmark for comparing the anti-inflammatory potential of bisabolol oxide B-enriched extracts against alternative chamomile chemotypes or isolated α-bisabolol, for which similar in vivo ED50 values in this specific model are not as comprehensively reported.
| Evidence Dimension | In vivo antiedematous activity (rat paw edema, carrageenan-induced) |
|---|---|
| Target Compound Data | ED50 = 42.4 ± 0.2 mg/kg (for a bisabolol oxide-rich oil containing 25.5% bisabolol oxide B) |
| Comparator Or Baseline | Untreated control group; historical data for isolated (−)-α-bisabolol in this model is limited. |
| Quantified Difference | A dose of 100 mg/kg of the bisabolol oxide-rich oil caused a significant reduction in edema. |
| Conditions | Male Wistar rats; carrageenan-induced paw edema model; oral administration (p.o.) |
Why This Matters
This ED50 value provides a quantitative benchmark for the anti-inflammatory potency of a bisabolol oxide B-enriched natural product, facilitating direct comparison with other chamomile-derived preparations or isolated compounds in the context of in vivo efficacy.
- [1] Tomić, M., et al. (2014). Antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil in a rat model of inflammation. Phytotherapy Research, 28(5), 759-766. View Source
